molecular formula C14H11FO3 B023003 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106291-25-2

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B023003
M. Wt: 246.23 g/mol
InChI Key: FEZSDEWFHLIIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05098602

Procedure details

To 42 g (0.17 mol) of the above 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid were added 1.7 l of acetic acid and 300 ml of 48% hydrogen bromide solution, which was refluxed for 20 hours, poured into 3.5 l of water and air cooled. The precipitated crystal was filtered to obtain 36.4 g (yield: 92%) of 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.C(O)(=O)C.Br>O>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=CC=C(C=C1)C(=O)O
Name
Quantity
1.7 L
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
3.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.